2'-chloro-4'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone
Overview
Description
2'-chloro-4'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of both chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2'-chloro-4'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-fluorobenzene and 3,4,5-trifluorobenzene.
Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction. This involves the reaction of the starting materials with a suitable acylating agent, such as propanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reaction Conditions: The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions: 2'-chloro-4'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.
Substitution: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Substituted aromatic compounds with new functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
2'-chloro-4'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique chemical structure makes it a candidate for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential effects on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules with industrial significance.
Mechanism of Action
The mechanism of action of 2'-chloro-4'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity for certain targets, influencing its overall biological activity.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
- 1-(2-Fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
- 1-(2-Chloro-4-fluorophenyl)-3-phenylpropan-1-one
Comparison: 2'-chloro-4'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone is unique due to the presence of both chloro and fluoro substituents on the phenyl rings. This combination of substituents can significantly influence its chemical reactivity, binding interactions, and overall properties compared to similar compounds with only chloro or fluoro substituents. The trifluoromethyl groups on the phenyl rings also contribute to its distinct electronic properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF4O/c16-11-7-9(17)2-3-10(11)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCAEXDYQWURPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645026 | |
Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-42-2 | |
Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(3,4,5-trifluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898778-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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